molecular formula C12H19NO B14842005 5-Tert-butyl-2-(dimethylamino)phenol

5-Tert-butyl-2-(dimethylamino)phenol

Cat. No.: B14842005
M. Wt: 193.28 g/mol
InChI Key: XPAZHVSEDFAYNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Tert-butyl-2-(dimethylamino)phenol is a hindered phenolic compound known for its antioxidant properties. It is used to stabilize lubricant oils and other industrial applications due to its ability to prevent oxidation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-2-(dimethylamino)phenol typically involves the alkylation of phenol derivatives. One common method includes the reaction of 2,6-di-tert-butylphenol with formaldehyde and dimethylamine under acidic conditions . The reaction proceeds through the formation of an intermediate, which is then converted to the final product.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-2-(dimethylamino)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Tert-butyl-2-(dimethylamino)phenol has several applications in scientific research:

    Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation.

    Biology: Studied for its potential protective effects against oxidative stress in biological systems.

    Medicine: Investigated for its potential therapeutic effects due to its antioxidant properties.

    Industry: Used in the stabilization of lubricants and other industrial products.

Mechanism of Action

The antioxidant effect of 5-Tert-butyl-2-(dimethylamino)phenol is primarily due to its ability to donate hydrogen atoms, thereby neutralizing free radicals. The phenolic group plays a crucial role in this process by stabilizing the resulting phenoxyl radical through resonance. This compound targets oxidative pathways and helps in maintaining the stability of various products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Tert-butyl-2-(dimethylamino)phenol is unique due to its specific structure, which provides enhanced steric hindrance and stability. This makes it particularly effective as an antioxidant compared to other similar compounds .

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

5-tert-butyl-2-(dimethylamino)phenol

InChI

InChI=1S/C12H19NO/c1-12(2,3)9-6-7-10(13(4)5)11(14)8-9/h6-8,14H,1-5H3

InChI Key

XPAZHVSEDFAYNR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)N(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.